molecular formula C19H17ClN2O2 B2660687 N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-13-8

N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2660687
CAS No.: 862831-13-8
M. Wt: 340.81
InChI Key: DQDJUUXFNPPHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, potassium iodide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer effects.

What sets this compound apart is its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12-17(15-5-3-4-6-16(15)22(12)2)18(23)19(24)21-11-13-7-9-14(20)10-8-13/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDJUUXFNPPHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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